3-acetyl-7-methoxy-2H-chromen-2-one
Overview
Description
3-acetyl-7-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It is characterized by a chromen-2-one core structure with an acetyl group at the 3-position and a methoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate under basic conditions. This reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the chromen-2-one core . The reaction is usually catalyzed by piperidine and carried out in ethanol as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-acetyl-7-methoxy-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-7-hydroxy-2H-chromen-2-one
- 3-(bromoacetyl)coumarin
- 3-acetyl-2H-chromen-2-one
Uniqueness
3-acetyl-7-methoxy-2H-chromen-2-one is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity and membrane permeability, while the acetyl group contributes to its reactivity in various chemical reactions .
Properties
IUPAC Name |
3-acetyl-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRFKKRMCGZIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366036 | |
Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64267-19-2 | |
Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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